5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJOEYMIFIIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction allows for the formation of two carbon-carbon bonds simultaneously, resulting in a cyclohexene ring. The reaction proceeds in a concerted manner, making the generated stereocenters predictable .
One common method involves the use of furans with olefinic or acetylenic dienophiles . The reaction conditions often include the use of a solvent such as toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine-carbonyl group undergoes selective oxidation under controlled conditions:
-
Carbonyl oxidation : Treatment with strong oxidizing agents converts the ketone to a carboxylic acid derivative.
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Pyridine ring oxidation : Harsh conditions (e.g., KMnO₄/H₂SO₄) oxidize the pyridine moiety to pyridine N-oxide derivatives.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ketone oxidation | K₂Cr₂O₇, H₂SO₄ | 60°C, 4 hr | Pyridine-4-carboxylic acid derivative |
| Pyridine oxidation | mCPBA | RT, 12 hr | Pyridine N-oxide |
Reduction Reactions
The carbonyl group is susceptible to reduction:
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Ketone reduction : LiAlH₄ reduces the carbonyl to a secondary alcohol while preserving the bicyclic framework.
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Selective hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine under high pressure.
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Carbonyl reduction | LiAlH₄, THF | Reflux, 2 hr | 82% |
| Pyridine reduction | 10% Pd/C, H₂ (50 psi) | EtOH, 24 hr | 67% |
Substitution Reactions
The bicyclic structure enables nucleophilic substitution at bridgehead positions:
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C-3 functionalization : Reacts with alkyl/aryl halides via SN2 mechanisms to introduce diverse substituents .
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Pyridine ring substitution : Electrophilic aromatic substitution occurs at the pyridine’s meta position.
| Position Modified | Reagent | Conditions | Product Application |
|---|---|---|---|
| C-3 bridgehead | CH₃I, K₂CO₃ | DMF, 80°C, 6 hr | GABA analogue precursors |
| Pyridine ring | HNO₃, H₂SO₄ | 0°C, 30 min | Nitro-substituted derivatives |
Cycloaddition Reactions
The strained bicyclo[2.2.1]heptane system participates in [4+2] Diels-Alder reactions:
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Diene reactivity : Acts as an electron-deficient dienophile with conjugated dienes.
| Dienophile | Diene | Conditions | Cycloadduct Yield |
|---|---|---|---|
| Bicyclic framework | 1,3-Butadiene | Toluene, 110°C | 58% |
Hydrolysis and Stability
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Ether cleavage : The 2-oxa bridge undergoes acid-catalyzed hydrolysis (HCl/H₂O) to yield diol intermediates.
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pH-dependent stability : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design, especially for neurological disorders. Its structural similarity to γ-amino butyric acid (GABA) analogues makes it a candidate for developing treatments for conditions such as epilepsy and anxiety .
Case Study: GABA Analogues
Research has shown that derivatives of 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can mimic GABA's activity, potentially modulating GABAergic signaling pathways. For example, modifications at the C-3 position have led to compounds that exhibit enhanced binding affinity to GABA receptors, indicating their therapeutic potential in treating anxiety disorders .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, allowing chemists to create diverse derivatives with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces functional groups to enhance reactivity | Potassium permanganate, Chromium trioxide |
| Reduction | Modifies bicyclic structure, altering biological activity | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Introduces different substituents on the bicyclic core | Halogenating agents like N-bromosuccinimide |
Material Science
Development of Advanced Materials
The unique structural properties of this compound make it useful in developing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with various substrates facilitates the creation of materials with specific mechanical and thermal properties .
Case Study: Polymer Composites
A study demonstrated that incorporating this compound into polymer matrices improved the thermal stability and mechanical strength of the resulting composites. The interaction between the compound and polymer chains enhances the overall performance of the material under stress conditions .
Chemical Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is crucial for optimizing its applications in synthesis and drug development.
Mechanism Insights
The bicyclic structure allows it to interact with specific molecular targets effectively, mimicking natural neurotransmitters' actions. This capability is particularly relevant in designing drugs aimed at modulating neurotransmitter systems in the brain .
Mechanism of Action
The mechanism of action of 5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the bicyclic framework can provide rigidity and stability to the molecule. These interactions can influence the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Activity Comparison
- Thermodynamic Stability : The bicyclic core increases rigidity, reducing entropic penalties during protein binding. For example, the pyridine-4-carbonyl derivative exhibits a ΔG of -9.2 kcal/mol in GABA-A docking studies, outperforming flexible analogues .
- Solubility : Hydrochloride salts (e.g., MSE PRO™) show aqueous solubility >50 mg/mL, whereas neutral pyrimidine derivatives require co-solvents .
Biological Activity
5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structural features, including a pyridine ring and a bicyclic framework that incorporates nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology.
Structural Characteristics
The molecular structure of this compound allows for diverse chemical reactivity, attributed to the presence of functional groups such as carbonyl and heteroatoms. The bicyclic nature enhances its interaction with biological targets, which is crucial for its pharmacological potential.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential pharmaceuticals targeting various receptors. Notably, derivatives of this compound have been studied for their roles as orexin receptor antagonists, which could be beneficial in treating sleep disorders and other neuropsychiatric conditions .
Potential Applications
The compound's unique structure positions it as a promising candidate for various therapeutic applications:
- Neuropharmacology : Targeting orexin receptors for sleep disorders.
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Case Studies and Experimental Data
-
Orexin Receptor Antagonism :
- Several studies have explored the antagonistic effects of related compounds on orexin receptors, suggesting that modifications to the bicyclic structure can enhance potency and selectivity .
- Antitumor Activity :
- Anti-inflammatory Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane | Contains nitrogen in the bicyclic structure | Cholinergic receptor ligands |
| 2-Oxa-bicyclo[3.3.1]nonane | Similar bicyclic framework but different heteroatoms | Potential neuropharmacological applications |
| 7-Azabicyclo[3.3.0]octane | Extended bicyclic system with nitrogen | Investigated for various receptor interactions |
Synthesis Methods
The synthesis of this compound can be accomplished through several routes, which highlight its versatility:
- Condensation Reactions : Utilizing pyridine derivatives with appropriate carbonyl precursors.
- Cyclization Techniques : Employing cyclization methods to form the bicyclic structure while incorporating necessary functional groups.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, and how do they compare in efficiency?
- Methodological Answer : The synthesis of bicyclic morpholine derivatives often starts with trans-4-hydroxy-L-proline. An improved six-step protocol uses benzyloxycarbonyl (Cbz) protection, achieving a 70% total yield. Key steps include:
- Cbz protection under mild NaOH conditions (91% yield) .
- Esterification with SOCl₂/MeOH instead of toxic diazomethane (96% yield) .
- Reduction with NaBH₄ (cost-effective vs. LiBH₄) and catalytic hydrogenation for deprotection (100% yield) .
- Comparison : Portoghese’s seven-step method (59% yield) uses benzoyl protection and hazardous reagents, while Sun’s Boc-protected route lacks yield data .
Q. How is structural confirmation achieved for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Use ¹H/¹³C NMR (400/100 MHz, CDCl₃) and HRMS (ESI-TOF+) for verification:
- Example: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane shows characteristic NMR peaks at δ 4.50 (s, 1H), 3.81 (d, J = 7.2 Hz), and HRMS m/z 100.0760 (calculated: 100.0757) .
- Chirality is confirmed via optical rotation ([α]²⁰D = +104.2 in CHCl₃) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure bicyclic morpholines?
- Methodological Answer :
- Chiral starting materials : Use trans-4-hydroxy-L-proline (commercially available) to preserve stereochemistry .
- Protection/deprotection : Cbz groups enable mild hydrogenolysis without racemization .
- Ring-closure control : Intramolecular SN2 reactions (e.g., NaOMe/MeOH reflux) favor bicyclic formation over side products .
Q. How can computational modeling guide functionalization of the bicyclic core for drug design?
- Methodological Answer :
- Docking studies : Target GABA receptors by mimicking γ-amino butyric acid (GABA) via C-3 substitutions (alkyl/aryl groups) .
- QSAR analysis : Correlate substituent hydrophobicity with blood-brain barrier penetration for CNS-targeted analogs .
- Example: Baclofen/pregabalin analogs derived from bicyclic morpholines show enhanced rigidity and bioavailability .
Q. How are biological activities of derivatives evaluated, and what SAR insights exist?
- Methodological Answer :
- Antimalarial screening : Derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone show slow-action antiplasmodial activity (IC₅₀ < 1 µM) via PfATP4 inhibition .
- SAR trends : Electron-withdrawing groups on the pyridine ring enhance target binding, while bulky substituents reduce metabolic stability .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for enantiopurity .
- Cross-validate techniques : Compare NMR purity (>95%) with HPLC-MS to rule out impurities affecting bioactivity .
- Case study : Discrepancies in bicyclic morpholine yields (59% vs. 70%) arise from protection group choices and reductant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
